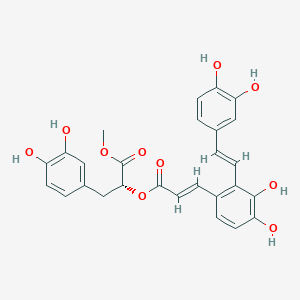![molecular formula C16H8FNO2 B1632597 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile](/img/structure/B1632597.png)
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile is an organic compound with the molecular formula C16H8FNO2. It is a key intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment . This compound is known for its unique structure, which includes a fluorine atom and a benzonitrile group, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid in the presence of triethylamine and tetrahydrofuran (THF) as a solvent . The reaction is typically carried out at room temperature and then heated to 70°C for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the synthesis of PARP inhibitors, which are used in cancer therapy.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves its role as an intermediate in the synthesis of PARP inhibitors. These inhibitors target the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, the compound can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing their DNA .
類似化合物との比較
Similar Compounds
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a nitrile group.
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzamide: This compound has an amide group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile makes it unique compared to its analogs. This functional group can undergo various chemical transformations, making the compound versatile for different applications.
特性
分子式 |
C16H8FNO2 |
|---|---|
分子量 |
265.24 g/mol |
IUPAC名 |
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8+ |
InChIキー |
MMPHWTMMVPBHRZ-OVCLIPMQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC(=C(C=C3)F)C#N)/OC2=O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


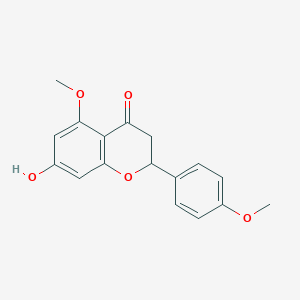

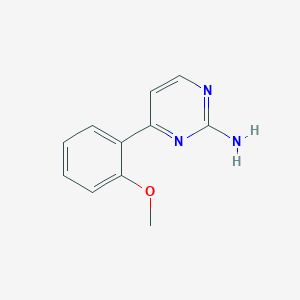
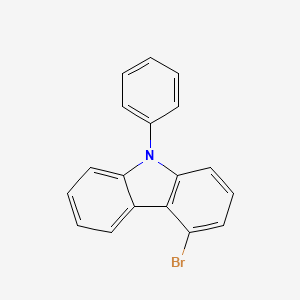
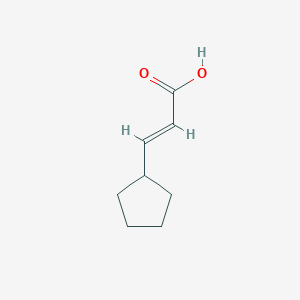
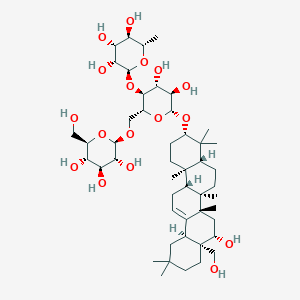
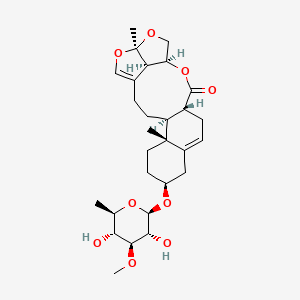
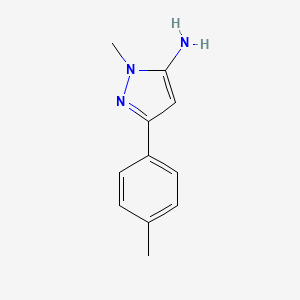
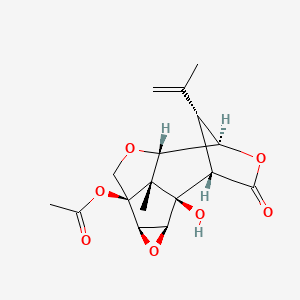
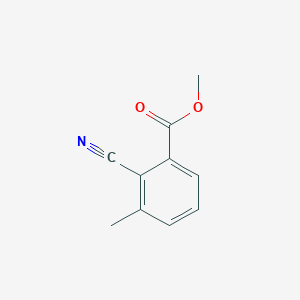

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)

